molecular formula C18H21Cl2NO3 B283705 2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol

2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol

Cat. No. B283705
M. Wt: 370.3 g/mol
InChI Key: NRWKBSYCERXZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol, also known as DBEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol is not fully understood, but it has been suggested that it may act through multiple pathways. In cancer cells, 2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In neurons, 2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has been found to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects
2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. In addition, 2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has several advantages for lab experiments, including its high potency and specificity. However, its low solubility in water and limited availability can be a limitation for some experiments.

Future Directions

There are several future directions for 2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol research, including exploring its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases, investigating its mechanism of action in more detail, and developing more efficient synthesis methods. In addition, the development of 2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol derivatives with improved solubility and pharmacokinetic properties could expand its potential applications.
Conclusion
In conclusion, 2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol is a promising chemical compound that has potential applications in various fields, including cancer research, neuroscience, and drug development. Its mechanism of action and biochemical and physiological effects have been extensively studied, and future research could lead to the development of new treatments for various diseases.

Synthesis Methods

2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol is synthesized through a multi-step process that involves the reaction of 2-(aminoethyl)ethanol with 3-ethoxy-4-hydroxybenzaldehyde, followed by the reaction of the resulting product with 2,4-dichlorobenzyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has been widely studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, 2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has been found to have neuroprotective effects and improve cognitive function. In drug development, 2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C18H21Cl2NO3

Molecular Weight

370.3 g/mol

IUPAC Name

2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol

InChI

InChI=1S/C18H21Cl2NO3/c1-2-23-18-9-13(11-21-7-8-22)3-6-17(18)24-12-14-4-5-15(19)10-16(14)20/h3-6,9-10,21-22H,2,7-8,11-12H2,1H3

InChI Key

NRWKBSYCERXZDR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCO)OCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCO)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.